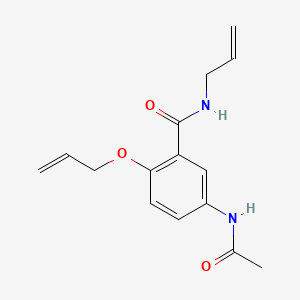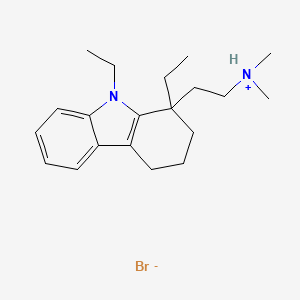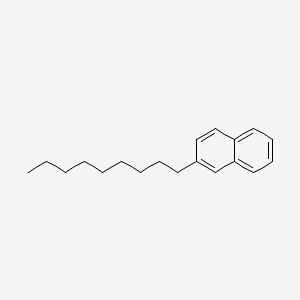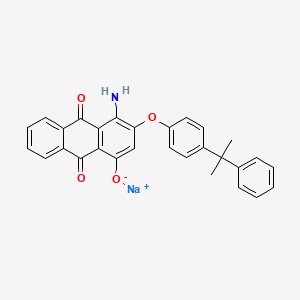
Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an indole ring substituted with a phenylmethoxy group and an acetamido group attached to a malonate ester. Its chemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction, where the indole is treated with benzyl chloride in the presence of a base.
Acetamidomalonate Formation: The final step involves the reaction of the substituted indole with diethyl acetamidomalonate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: A simpler analog without the indole and phenylmethoxy groups.
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate: A similar compound with a chloro substitution on the indole ring.
Uniqueness
Diethyl 2-acetamido-2-((5-(phenylmethoxy)indol-3-yl)methyl)malonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .
Propiedades
| 50469-23-3 | |
Fórmula molecular |
C25H28N2O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(5-phenylmethoxy-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C25H28N2O6/c1-4-31-23(29)25(27-17(3)28,24(30)32-5-2)14-19-15-26-22-12-11-20(13-21(19)22)33-16-18-9-7-6-8-10-18/h6-13,15,26H,4-5,14,16H2,1-3H3,(H,27,28) |
Clave InChI |
AIHVUEYJDRTUHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)






![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

